3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that features a triazole ring substituted with a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Nitration: The starting material, 4-methoxyacetophenone, undergoes nitration to form 4-methoxy-3-nitroacetophenone.
Formation of Hydrazone: The nitroacetophenone is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the triazole ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The triazole ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 3-(4-amino-3-nitrophenyl)-1H-1,2,4-triazol-5-amine.
Substitution: Various substituted triazoles depending on the nucleophile used.
Oxidation: Oxidized triazole derivatives.
Scientific Research Applications
3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and nitrophenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-nitroacetophenone
- N-(4-methoxy-3-nitrophenyl)acetamide
- 2-(4-methoxy-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of both a triazole ring and a methoxy-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3/c1-17-7-3-2-5(4-6(7)14(15)16)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQEZAHPVQYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NN2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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